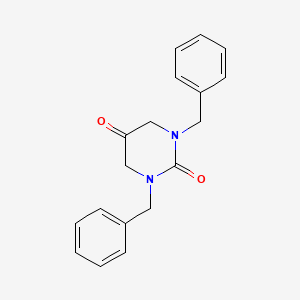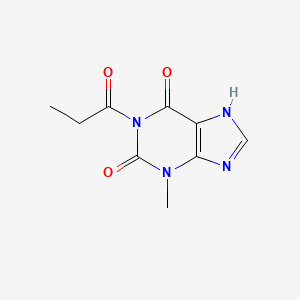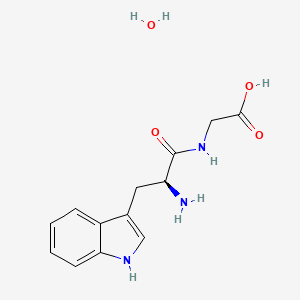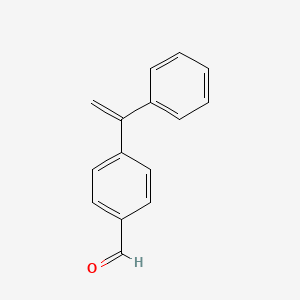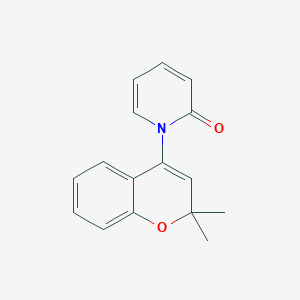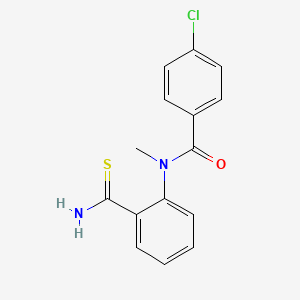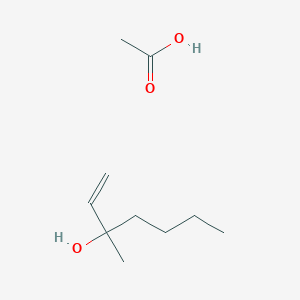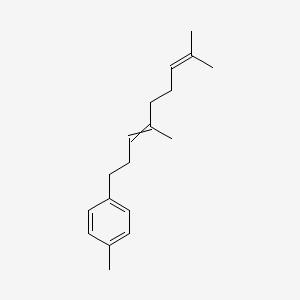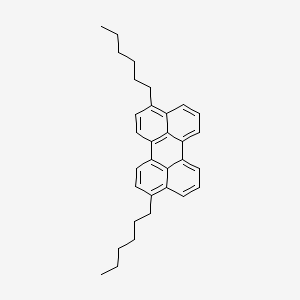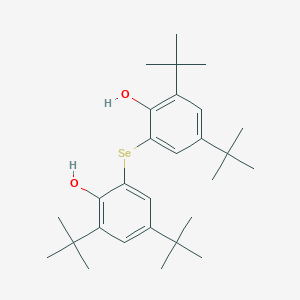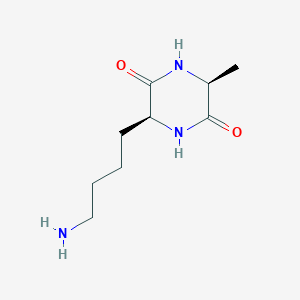
(3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with an aminobutyl group and a methyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-aminobutylamine with a suitable diketone, followed by cyclization to form the piperazine ring. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with fewer oxygen atoms.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, (3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a ligand in binding studies to understand protein-ligand interactions and enzyme mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a precursor for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with target proteins, while the piperazine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
類似化合物との比較
Similar Compounds
(3S,6S)-3-(4-Aminobutyl)-6-ethylpiperazine-2,5-dione: Similar structure with an ethyl group instead of a methyl group.
(3S,6S)-3-(4-Aminobutyl)-6-phenylpiperazine-2,5-dione: Contains a phenyl group, offering different chemical properties.
(3S,6S)-3-(4-Aminobutyl)-6-isopropylpiperazine-2,5-dione: Features an isopropyl group, affecting its reactivity and interactions.
Uniqueness
(3S,6S)-3-(4-Aminobutyl)-6-methylpiperazine-2,5-dione stands out due to its specific substitution pattern, which provides a balance of reactivity and stability. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
208341-72-4 |
|---|---|
分子式 |
C9H17N3O2 |
分子量 |
199.25 g/mol |
IUPAC名 |
(3S,6S)-3-(4-aminobutyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H17N3O2/c1-6-8(13)12-7(9(14)11-6)4-2-3-5-10/h6-7H,2-5,10H2,1H3,(H,11,14)(H,12,13)/t6-,7-/m0/s1 |
InChIキー |
LRRWDPZPZXMLEY-BQBZGAKWSA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CCCCN |
正規SMILES |
CC1C(=O)NC(C(=O)N1)CCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


